PolyG Motif-Dependent Melanoma Cell Adhesion Inhibition
ODN BW001 inhibits B16 melanoma cell adhesion to culture plates in vitro, an effect dependent on its polyG motif and full phosphorothioate backbone [1]. The inhibitory effect was quantified at 1 μM concentration across multiple coated surfaces, with the polyG motif being essential for adhesion inhibition—a property not shared by CpG ODNs lacking this motif [1].
| Evidence Dimension | B16 melanoma cell adhesion inhibition |
|---|---|
| Target Compound Data | Significant inhibition of B16 cell adhesion at 1 μM (exact % inhibition not reported in accessible abstract) |
| Comparator Or Baseline | Control ODN lacking polyG motif or CpG motif |
| Quantified Difference | PolyG motif and CpG motif both required for full effect; effect abolished in motif-deleted controls |
| Conditions | B16 melanoma cells cultured on plates coated with Matrigel, fibronectin, laminin, or collagen; 1 μM ODN concentration |
Why This Matters
For researchers studying tumor metastasis mechanisms or screening anti-metastatic compounds, BW001 offers a tool with polyG-dependent adhesion inhibition that is absent in standard CpG ODNs lacking the polyG motif.
- [1] Wang X, Wang L, Wan M, Wu X, Yu Y, Wang L. Fully phosphorothioate-modified CpG ODN with PolyG motif inhibits the adhesion of B16 melanoma cells in vitro and tumorigenesis in vivo. Nucleic Acid Ther. 2013;23(4):253-263. View Source
